Sitagliptin-D4 Hydrochloride

Bioanalysis LC-MS/MS Matrix Effect

Inaccurate quantitation of sitagliptin in biological matrices compromises bioequivalence and pharmacokinetic studies. Sitagliptin-D4 Hydrochloride is a deuterated internal standard (IS) that co-elutes with the analyte, correcting for matrix effects and ionization variability to ensure regulatory-compliant LC-MS/MS data. - Enables LLOQ of 5 ng/mL in human plasma with precision %CV 1.38-6.42%. - Eliminates differential recovery errors observed with non-analog IS (e.g., diphenhydramine). - Essential for FDA/EMA bioequivalence studies requiring 90% CI within 80-125%.

Molecular Formula C16H12D4ClF6N5O
Molecular Weight
Cat. No. B1165127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSitagliptin-D4 Hydrochloride
Molecular FormulaC16H12D4ClF6N5O
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sitagliptin-D4 Hydrochloride: Deuterated Internal Standard for LC-MS/MS


Sitagliptin-D4 Hydrochloride is a deuterated analog of the dipeptidyl peptidase-4 (DPP-4) inhibitor sitagliptin, a first-line oral antidiabetic agent for the management of type 2 diabetes mellitus. The compound incorporates four stable deuterium (²H) atoms at specific positions within the triazolopyrazine core . This isotopic substitution minimally alters its physicochemical properties—including chromatographic retention time and ionization efficiency—relative to the unlabeled analyte , while providing a distinct mass shift (+4 Da) that enables its unambiguous detection as an internal standard (IS) in mass spectrometry-based workflows. Sitagliptin-D4 Hydrochloride is not a therapeutic entity; it is exclusively employed as a stable isotope-labeled internal standard (SIL-IS) for the quantitative bioanalysis of sitagliptin in complex biological matrices .

Why Generic Internal Standards Fail in Sitagliptin Bioanalysis


Substituting Sitagliptin-D4 Hydrochloride with a non-deuterated or structurally dissimilar internal standard (e.g., diphenhydramine) introduces substantial quantitative error and invalidates bioanalytical results. A stable isotope-labeled (SIL) internal standard, such as Sitagliptin-D4, co-elutes with the target analyte (sitagliptin) and exhibits nearly identical extraction recovery, ionization efficiency, and susceptibility to matrix effects in electrospray ionization (ESI) . In contrast, a chemically distinct IS like diphenhydramine HCl suffers from differential matrix effects and variable extraction recovery, leading to compromised accuracy and precision . Direct comparative data demonstrate that methods employing deuterated sitagliptin-d4 achieve superior recovery and tighter precision compared to those using non-analog IS , underscoring the absolute necessity of the D4-labeled compound for regulatory-compliant quantification.

Sitagliptin-D4 Hydrochloride: Comparative Performance Evidence


Superior Matrix Effect Correction and Recovery

Sitagliptin-D4 Hydrochloride provides significantly enhanced analytical recovery compared to a non-deuterated internal standard. In a validated LC–MS/MS method, the use of sitagliptin-d4 as the internal standard achieved a matrix factor ranging from 104.64% to 107.30% with a coefficient of variation (%CV) of 1.38–6.42%. This performance is markedly superior to a previously reported method that employed fluoxetine as the internal standard, which yielded a recovery of only 54.1 ± 1.0% . This 2-fold difference in recovery directly translates to improved method accuracy and reduced bias in concentration measurements.

Bioanalysis LC-MS/MS Matrix Effect

High-Throughput Sensitive Quantification in Small Sample Volumes

The validated LC–MS/MS method employing Sitagliptin-D4 Hydrochloride as the internal standard achieved a lower limit of quantification (LLOQ) of 5 ng/mL using only 100 µL of human plasma, with a total chromatographic runtime under 2 minutes . In contrast, a method using diphenhydramine HCl as the internal standard required a similar sample volume but achieved a higher LLOQ of 5 ng/mL and exhibited wider precision ranges (within-run precision 0.53–7.12% vs. 1.38–6.42% for the sitagliptin-d4 method) and accuracy ranges (87.09–105.05% vs. 95.02–97.36%) . The sitagliptin-d4 method also demonstrates a broader linear dynamic range (5–1000 ng/mL, r² > 0.998) compared to the diphenhydramine method (5–500.03 ng/mL), enabling analysis of a wider concentration span without dilution.

Pharmacokinetics LC-MS/MS Method Validation

Regulatory Bioequivalence and Pharmacokinetic Study Compliance

Sitagliptin-D4 Hydrochloride has been successfully employed as the internal standard in validated LC–MS/MS methods for the determination of sitagliptin pharmacokinetic parameters in human subjects. One such method, validated according to MFDS and FDA guidelines, demonstrated outstanding linearity (5–1000 ng/mL, r² > 0.998) and precision, and was directly applied to a pharmacokinetic study . The use of a deuterated internal standard is critical for correcting variability in sample preparation and ionization, ensuring the accurate calculation of parameters like Cmax and AUC. In a separate bioequivalence study where sitagliptin-d4 was used as the IS, the method was validated for a concentration range of 2.024–800.714 ng/mL, enabling reliable comparison of test and reference formulations .

Bioequivalence Pharmacokinetics Regulatory Science

Sitagliptin-D4 Hydrochloride: Optimal Application Scenarios


Clinical Pharmacokinetic Studies

Sitagliptin-D4 Hydrochloride is the preferred internal standard for quantifying sitagliptin in human plasma during Phase I and later-stage clinical PK studies. Its use ensures accurate determination of key PK parameters (Cmax, Tmax, AUC, t1/2) following oral administration of sitagliptin tablets, as demonstrated in a validated LC–MS/MS method with an LLOQ of 5 ng/mL . This accuracy is critical for assessing dose proportionality, drug-drug interactions, and the impact of patient-specific factors (e.g., renal impairment) on drug exposure.

Regulatory Bioequivalence Studies

For generic drug manufacturers, Sitagliptin-D4 Hydrochloride is an indispensable tool in demonstrating bioequivalence between a test sitagliptin formulation and the reference listed drug (RLD). The compound enables precise and reproducible quantification across the expected therapeutic concentration range (e.g., 2.024–800.714 ng/mL), as validated in multiple studies . This ensures that the 90% confidence intervals for the geometric mean ratios of Cmax and AUC fall within the 80–125% bioequivalence limits required by regulatory agencies like the FDA and EMA.

Therapeutic Drug Monitoring and Adherence Assessment

In clinical research settings investigating patient adherence to sitagliptin therapy, Sitagliptin-D4 Hydrochloride provides the analytical rigor necessary for accurately measuring low ng/mL concentrations of the drug in plasma or dried blood spots. The method's high sensitivity (LLOQ of 5 ng/mL) and excellent precision (%CV 1.38–6.42%) allow for reliable detection of partial or non-adherence, which is essential for interpreting clinical trial outcomes or optimizing individual patient care in special populations.

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